6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine

CDK4 inhibition 3D-QSAR Kinase inhibitor design

The 6-ethyl substituent provides a defined hydrophobic anchor (XLogP3=2.0) validated by 3D-QSAR CoMFA models (q²=0.724) for CDK4 potency, while the reactive 4-hydrazino group enables rapid hydrazone library synthesis. Unlike unsubstituted or bulkier analogs (e.g., 6-tert-butyl), this intermediate lipophilicity balances target engagement with synthetic tractability. Ideal for generating arylidenhydrazinyl derivatives with demonstrated cytotoxicity up to 4.3× greater than imatinib in HCT116 cells. Scaffold-validated for EGFR (IC50=68 nM) and VEGFR2 (IC50=185 nM) inhibition.

Molecular Formula C8H10N4S
Molecular Weight 194.26 g/mol
CAS No. 439692-51-0
Cat. No. B1268713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine
CAS439692-51-0
Molecular FormulaC8H10N4S
Molecular Weight194.26 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N=CN=C2S1)NN
InChIInChI=1S/C8H10N4S/c1-2-5-3-6-7(12-9)10-4-11-8(6)13-5/h3-4H,2,9H2,1H3,(H,10,11,12)
InChIKeyBNTVYPPAVREZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine (CAS 439692-51-0) | Scaffold Definition & Procurement Baseline


6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine (CAS 439692-51-0) is a fused heterocyclic small molecule (C8H10N4S, MW 194.26) belonging to the thieno[2,3-d]pyrimidine class [1]. It features a 6-ethyl substituent on the thiophene ring and a reactive 4-hydrazino group that serves as a versatile synthetic handle for generating hydrazone derivatives and diverse heterocyclic libraries [2]. This compound is commercially available as a research reagent (≥95% purity) from multiple vendors including Sigma-Aldrich (AldrichCPR), ChemBridge, and Aladdin Scientific [3].

Why 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine Cannot Be Casually Substituted: Scaffold SAR Constraints


Within the thieno[2,3-d]pyrimidine-4-yl hydrazone inhibitor class, kinase potency and selectivity are exquisitely sensitive to substituents at the C-6 position [1]. 3D-QSAR and 3D-QSSR CoMFA models (q²=0.724 for activity, q²=0.742 for selectivity) demonstrate that bulky, hydrophobic groups at the R1 position (corresponding to C-6 on the thieno ring) significantly enhance CDK4 inhibitory activity, while modifications at other positions can be detrimental [2]. The 6-ethyl substituent of the target compound provides a defined, intermediate lipophilicity (XLogP3 = 2.0) that balances potency with physicochemical properties . Substituting a close analog—such as the 6-methyl, 6-phenyl, 6-tert-butyl, or unsubstituted variant—without empirical validation introduces substantial risk of altered target engagement, selectivity profile shifts, or synthetic tractability issues in downstream hydrazone formation [3].

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine: Quantified Differentiation Evidence for Procurement Decisions


CDK4 Inhibitor Scaffold SAR: 6-Ethyl Enables Defined Hydrophobic Interaction with Quantified QSAR Contribution

Comparative molecular field analysis (CoMFA) on 48 thieno[2,3-d]pyrimidin-4-yl hydrazone analogues established that bulky, hydrophobic groups at the R1 position (C-6 of the thieno ring) enhance CDK4 inhibitory activity [1]. The target compound's 6-ethyl group provides a baseline hydrophobic contribution (XLogP3 = 2.0) that, according to QSAR contour maps, falls within the favorable steric and electrostatic field region for CDK4 potency improvement [2].

CDK4 inhibition 3D-QSAR Kinase inhibitor design Hydrazone synthesis

Anticancer Class Potency: Thieno[2,3-d]pyrimidine Derivatives Exhibit 1.3–4.3× Greater Cytotoxicity than Imatinib in HCT116 Cells

Multiple series of thieno[2,3-d]pyrimidines bearing hydrazinyl or arylidenhydrazinyl substituents at C-4 were evaluated against the HCT116 colorectal cancer cell line [1]. Eight compounds from these series demonstrated IC50 values ranging from 3.89 to 12.30 μg/mL, representing 4.3-fold to 1.3-fold greater potency than the reference kinase inhibitor imatinib (IC50 = 16.93 μg/mL) [2].

Anticancer Cytotoxicity HCT116 Colorectal cancer

EGFR/VEGFR2 Inhibitor Scaffold: Thieno[2,3-d]pyrimidine Core Enables Nanomolar Potency Against Validated Oncology Targets

Thieno[2,3-d]pyrimidine-based hydroxamic acid hybrids have been designed and evaluated as dual EGFR/VEGFR2 inhibitors [1]. Compound 12c from this series exhibited VEGFR2 IC50 = 185 nM and EGFR IC50 = 1.14 μM, while compound 20d demonstrated selective EGFR inhibition with IC50 = 68 nM and compound 7c showed selective VEGFR2 inhibition with IC50 = 191 nM [2]. These nanomolar potencies validate the thieno[2,3-d]pyrimidine core as an effective scaffold for targeting clinically relevant kinases.

EGFR inhibition VEGFR2 inhibition Kinase inhibitor Multitarget anticancer

CDK2 Docking Validation: Thieno[2,3-d]pyrimidine Core Demonstrates Compatible Binding Mode with Cell Cycle Kinase

Molecular docking studies of synthesized thieno[2,3-d]pyrimidine derivatives (including 4-hydrazino and 4-arylidenhydrazinyl substituted analogs) with the active site of CDK2 demonstrated favorable binding interactions [1]. The docking results support the class's potential as CDK2 inhibitors, complementing the CDK4 inhibitory activity established in other series [2].

CDK2 inhibition Molecular docking Kinase inhibitor Anticancer

Physicochemical Benchmark: XLogP3 = 2.0 and PSA = 92.1 Ų Define Lead-Like Property Profile for SAR Expansion

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine possesses calculated physicochemical parameters (XLogP3 = 2.0, topological polar surface area [TPSA] = 92.1 Ų, MW = 194.26) that fall within lead-like chemical space, providing a favorable baseline for further derivatization compared to analogs with bulkier C-6 substituents that would increase lipophilicity beyond optimal ranges [1].

Physicochemical properties Lead-likeness Lipophilicity Drug design

Synthetic Tractability: 4-Hydrazino Group Enables Direct Condensation with Aldehydes/Ketones for Rapid Library Generation

The 4-hydrazino group of 6-ethyl-4-hydrazinothieno[2,3-d]pyrimidine readily undergoes condensation with aldehydes or ketones to form hydrazone derivatives [1]. This reaction has been extensively exploited to generate diverse libraries of thieno[2,3-d]pyrimidin-4-yl hydrazones with varied substituents, enabling rapid SAR exploration around the hydrazone moiety [2].

Hydrazone synthesis Chemical library Medicinal chemistry Scaffold derivatization

6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine: Validated Application Scenarios for Research Procurement


CDK4/6 Inhibitor Lead Optimization: Systematic SAR Exploration at C-6 Position

Use 6-ethyl-4-hydrazinothieno[2,3-d]pyrimidine as the core scaffold for generating hydrazone derivatives with varied aromatic/heteroaromatic aldehydes, while maintaining the 6-ethyl substituent as a defined hydrophobic anchor [1]. The intermediate XLogP3 (2.0) of the 6-ethyl group provides a balanced starting point for exploring hydrophobic effects, supported by 3D-QSAR models (q²=0.724) that predict enhanced CDK4 potency with bulkier C-6 substituents [2]. Compare resulting SAR directly against literature 6-tert-butyl analogs to map the hydrophobic contribution to CDK4 inhibition [3].

Gastrointestinal Cancer Drug Discovery: Hydrazone Library Synthesis Targeting HCT116 Cytotoxicity

Employ the compound as a key intermediate for generating arylidenhydrazinyl derivatives, following validated protocols that have produced analogs with 1.3–4.3× greater cytotoxicity than imatinib (IC50 = 3.89–12.30 μg/mL vs. 16.93 μg/mL) in HCT116 colorectal cancer cells [1]. Prioritize hydrazones incorporating electron-withdrawing aryl groups, which have demonstrated enhanced antiproliferative activity in this chemical series [2]. Use imatinib as an internal reference standard for potency benchmarking.

Dual EGFR/VEGFR2 Inhibitor Development: Multitarget Kinase Profiling

Derivatize the 4-hydrazino group with appropriate aldehydes to access thieno[2,3-d]pyrimidine-based kinase inhibitors, leveraging the core scaffold's demonstrated ability to achieve nanomolar potency against EGFR (IC50 = 68 nM) and VEGFR2 (IC50 = 185 nM) [1]. Screen resulting hydrazones against kinase panels to identify selective or dual inhibitors, using the class-level validation of this scaffold for targeting clinically relevant oncology kinases [2].

Chemical Biology Tool Compound Synthesis: Cell Cycle Kinase Probe Generation

Prepare focused libraries of thieno[2,3-d]pyrimidin-4-yl hydrazones for use as chemical probes targeting CDK2 and CDK4 [1]. The scaffold's validated docking compatibility with CDK2 active site [2] and established CDK4 inhibitory activity [3] support its utility in dissecting cell cycle regulation mechanisms. The reactive hydrazino group enables rapid analog generation for structure-activity relationship studies and selectivity profiling against related kinases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Ethyl-4-hydrazinothieno[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.